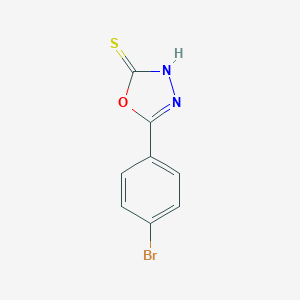

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with an oxadiazole precursor in the presence of a suitable catalyst. The thiol group could be introduced through a subsequent reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and thiol groups attached at the 5th and 2nd positions, respectively .Chemical Reactions Analysis

As an aromatic compound with a thiol group, “5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol” could participate in various chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the bromine atom would make the compound relatively heavy and possibly increase its reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Agents

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, as a derivative of 1,3,4-oxadiazole compounds, has been studied for its antimicrobial properties. A study demonstrated that certain derivatives of this compound exhibit significant activity against various microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017). Another research indicated these compounds' effectiveness as antioxidants, comparable to standard controls like ascorbic acid and α-tocopherol, and their potential in treating diseases like cancer and diabetes (Yarmohammadi et al., 2020).

Biological Screening and Synthesis

Research has also been conducted on the synthesis and biological screening of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, another related compound, which showed promising antibacterial potential (Aziz‐ur‐Rehman et al., 2013). This emphasizes the significance of 1,3,4-oxadiazole derivatives in synthesizing compounds with potential biological applications.

Enzyme Inhibition

The enzyme inhibition properties of 1,3,4-oxadiazole derivatives have been studied. For instance, derivatives have shown activity against the butyrylcholinesterase (BChE) enzyme, which is crucial in understanding Alzheimer's disease and other neurological disorders (Khalid et al., 2016).

trans-Cinnamate 4-Hydroxylase Inhibition

5-Aryl-1,3,4-oxadiazole-2-thiols, a series including the 5-(4-Bromophenyl) variant, have been found to inhibit trans-cinnamate 4-hydroxylase (C4H), a key enzyme in plant metabolism (Yamada et al., 2004). This finding opens potential avenues in agricultural and botanical research.

Corrosion Inhibition

In the field of materials science, 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties. This research is particularly relevant in the context of protecting metals like mild steel in acidic environments, suggesting industrial applications (Ammal et al., 2018).

Photogeneration and DNA Photocleavage

The photogeneration properties of porphyrins with nitrogen heterocycle tails, including 1,3,4-oxadiazole thiols, have been studied for their potential in photodynamic therapy, a treatment modality in cancer (Zheng et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Biochemical Pathways

Related compounds have been known to affect various cellular components negatively, particularly under conditions of oxidative stress .

Result of Action

Related compounds have shown significant inhibition effects against plasmodium berghei with suppression rates of 702% and 904% .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds with reactive groups (like the thiol group in this case) should be handled with care. The presence of the bromine atom could also present hazards, as bromine is a heavy, potentially toxic halogen .

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials science or other fields .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFUSRGSRXPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353570 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-19-6 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

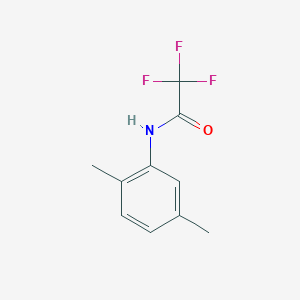

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)

![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)

![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)